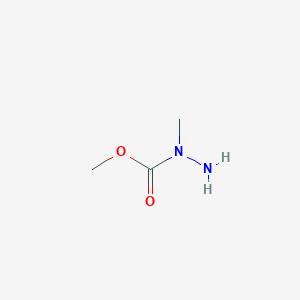

Methyl 1-méthylhydrazinecarboxylate

Vue d'ensemble

Description

“Methyl 1-methylhydrazinecarboxylate” is also known as “Methyl hydrazinocarboxylate” or “Methoxycarbonylhydrazine” or "Methyl carbazate" . It is an organic compound with the linear formula H2NNHCO2CH3 .

Synthesis Analysis

“Methyl 1-methylhydrazinecarboxylate” has been used in the preparation of methyl 3- (4-methyl-benzyl-idene)carbazate . It was also used in the synthesis of imidazo [1,5-d] [1,2,4]triazines .Molecular Structure Analysis

The molecular structure of “Methyl 1-methylhydrazinecarboxylate” is represented by the SMILES string COC(=O)NN . The InChI representation is 1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) .Chemical Reactions Analysis

“Methyl 1-methylhydrazinecarboxylate” has been used as a practical alternative to hydrazine in the Wolff–Kishner reaction . This reaction involves the reduction of aromatic ketones and aldehydes to the corresponding methylene unit .Physical And Chemical Properties Analysis

“Methyl 1-methylhydrazinecarboxylate” has a molecular weight of 90.08 . It has a boiling point of 108 °C/12 mmHg (lit.) and a melting point of 70-73 °C (lit.) .Applications De Recherche Scientifique

Préparation du 3- (4-méthyl-benzylidène)carbazate de méthyle

Le 1-méthylhydrazinecarboxylate de méthyle, également connu sous le nom de carbazate de méthyle, a été utilisé dans la préparation du 3- (4-méthyl-benzylidène)carbazate de méthyle . Ce composé pourrait avoir des applications potentielles dans le domaine de la synthèse organique et de la chimie médicinale.

Synthèse des imidazo [1,5-d] [1,2,4]triazines

Le 1-méthylhydrazinecarboxylate de méthyle a également été utilisé dans la synthèse des imidazo [1,5-d] [1,2,4]triazines . Ces composés présentent un intérêt en raison de leur large éventail d'activités biologiques, notamment les propriétés antivirales, anticancéreuses et anti-inflammatoires.

Alternative à l'hydrazine dans la réaction de Wolf–Kishner

Le 1-méthylhydrazinecarboxylate de méthyle a été identifié comme une alternative pratique à l'hydrazine dans la réaction de Wolf–Kishner . Cette réaction est une méthode standard pour la désoxygénation des aldéhydes, des cétones et de certains substrats d'amides en conditions basiques.

Réduction des cétones et des aldéhydes aromatiques

Un protocole facile pour la réduction des cétones et des aldéhydes aromatiques en unité méthylène correspondante implique l'isolement d'un intermédiaire carbométhoxyhydrazone qui se décompose facilement en produit réduit sans nécessiter de grandes quantités d'hydrazine nocive .

Préparation de divers dérivés

Le 1-méthylhydrazinecarboxylate de méthyle peut être utilisé pour préparer divers dérivés, tels que le 2- (anilinocarbonyl)hydrazinecarboxylate de méthyle, le 2- (2-phényléthyl)hydrazinecarboxylate de méthyle et le (2-chloro-1-méthyléthylidène)- hydrazinecarboxylate de méthyle . Ces dérivés peuvent être utilisés dans une variété de réactions chimiques et ont des applications potentielles dans le domaine de la synthèse organique.

Synthèse d'hétérocycles

Le 1-méthylhydrazinecarboxylate de méthyle peut être utilisé dans la synthèse d'hétérocycles . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, y compris la chimie médicinale, en raison de leurs activités biologiques diverses.

Safety and Hazards

“Methyl 1-methylhydrazinecarboxylate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

Methyl 1-methylhydrazinecarboxylate is primarily used in the Wolf-Kishner reduction , a reaction that reduces carbonyl compounds to their corresponding methylene units . The primary targets of this compound are therefore aromatic ketones and aldehydes .

Mode of Action

The compound interacts with its targets by forming a carbomethoxyhydrazone intermediate . This intermediate is then easily decomposed to the reduced product, eliminating the need for large quantities of hydrazine .

Biochemical Pathways

The action of Methyl 1-methylhydrazinecarboxylate is closely related to the one-carbon metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The compound’s action influences various metabolic pathways, affecting cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 10411 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of Methyl 1-methylhydrazinecarboxylate is the reduction of aromatic ketones and aldehydes to the corresponding methylene unit . This reduction is a key step in several synthetic and biochemical processes.

Analyse Biochimique

Biochemical Properties

Methyl 1-methylhydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as hydrazinecarboxylate synthase, which catalyzes the formation of hydrazinecarboxylate derivatives. The compound also interacts with proteins involved in the regulation of metabolic pathways, influencing the activity of enzymes like hydrazinecarboxylate dehydrogenase. These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into desired products .

Molecular Mechanism

The molecular mechanism of Methyl 1-methylhydrazinecarboxylate involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, Methyl 1-methylhydrazinecarboxylate can inhibit the activity of hydrazinecarboxylate dehydrogenase, resulting in the accumulation of hydrazinecarboxylate derivatives. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-methylhydrazinecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1-methylhydrazinecarboxylate remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Methyl 1-methylhydrazinecarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, Methyl 1-methylhydrazinecarboxylate can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biomedical research .

Metabolic Pathways

Methyl 1-methylhydrazinecarboxylate is involved in several metabolic pathways, including the synthesis and degradation of hydrazinecarboxylate derivatives. The compound interacts with enzymes such as hydrazinecarboxylate synthase and hydrazinecarboxylate dehydrogenase, which play essential roles in its metabolic processing. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of Methyl 1-methylhydrazinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, Methyl 1-methylhydrazinecarboxylate can bind to proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Methyl 1-methylhydrazinecarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, Methyl 1-methylhydrazinecarboxylate can be localized to the mitochondria, where it influences mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes .

Propriétés

IUPAC Name |

methyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-5(4)3(6)7-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCAWBCCCGEMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311832 | |

| Record name | Methyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-41-5 | |

| Record name | 20628-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylhydrazine carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

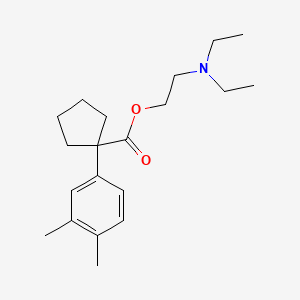

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

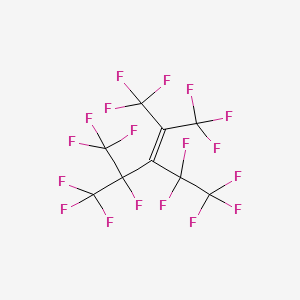

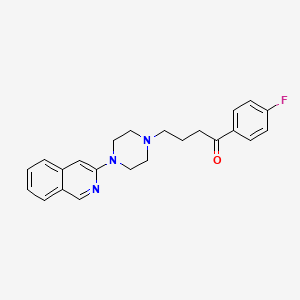

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)